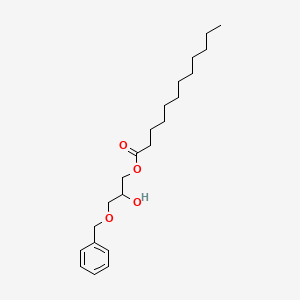
3-(Benzyloxy)-2-hydroxypropyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-hydroxypropyl dodecanoate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a dodecanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(benzyloxy)-2-hydroxypropanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2-hydroxypropyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-hydroxypropyl octanoate: Similar structure but with a shorter alkyl chain.
3-(Benzyloxy)-2-hydroxypropyl hexanoate: Even shorter alkyl chain compared to the octanoate derivative.
3-(Benzyloxy)-2-hydroxypropyl palmitate: Longer alkyl chain compared to the dodecanoate derivative.
Uniqueness
3-(Benzyloxy)-2-hydroxypropyl dodecanoate is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its specific structure allows for versatile chemical modifications and interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
122480-27-7 |
|---|---|
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2-hydroxy-3-phenylmethoxypropyl) dodecanoate |
InChI |
InChI=1S/C22H36O4/c1-2-3-4-5-6-7-8-9-13-16-22(24)26-19-21(23)18-25-17-20-14-11-10-12-15-20/h10-12,14-15,21,23H,2-9,13,16-19H2,1H3 |
InChI Key |
QCCVABIZEQFNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















